5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole
Description
5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxy group, a nitrophenyl group, a phenyl group, and a thienyl group attached to the imidazole ring
Properties
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)-4-phenyl-2-thiophen-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-26-16-10-9-14(23(24)25)12-15(16)19-18(13-6-3-2-4-7-13)21-20(22-19)17-8-5-11-27-17/h2-12H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYDSXXILQQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of an appropriate catalyst to form the intermediate compound. This intermediate is then reacted with phenylhydrazine and an acid catalyst to form the final imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an appropriate solvent.
Major Products
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the imidazole ring can interact with metal ions, influencing enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl derivatives: Compounds with similar nitrophenyl and methoxy groups.
Phenylimidazole derivatives: Compounds with similar imidazole and phenyl groups.
Thienylimidazole derivatives: Compounds with similar thienyl and imidazole groups.
Uniqueness
5-(2-Methoxy-5-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and thienyl groups attached to the imidazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
